molecular formula C9H13NO B3053050 3-(Ethylmethylamino)phenol CAS No. 50564-17-5

3-(Ethylmethylamino)phenol

Cat. No.: B3053050
CAS No.: 50564-17-5
M. Wt: 151.21 g/mol
InChI Key: PQTIRJGIJDODDP-UHFFFAOYSA-N
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Description

3-(Ethylmethylamino)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with an ethylmethylamino group at the third position of the phenol ring, making it unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylmethylamino)phenol typically involves the reaction of 3-ethylphenol with a methylation reagent. This process can be carried out under various conditions, depending on the desired yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize the yield and minimize by-products. The exact methods can vary, but they generally follow the principles of nucleophilic aromatic substitution .

Mechanism of Action

The mechanism of action of 3-(Ethylmethylamino)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylmethylamino)phenol is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties compared to other phenols.

Properties

IUPAC Name

3-[ethyl(methyl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIRJGIJDODDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544921
Record name 3-[Ethyl(methyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50564-17-5
Record name 3-[Ethyl(methyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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